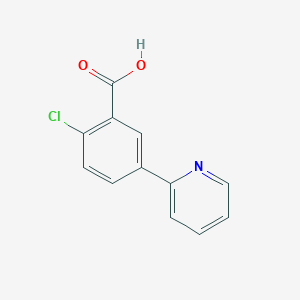

2-Chloro-5-(pyridin-2-yl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-5-pyridin-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-5-4-8(7-9(10)12(15)16)11-3-1-2-6-14-11/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQIOWXZSAAIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Functionalization of Benzoic Acid Derivatives

A foundational step is the preparation of 2-chloro-5-substituted benzoic acid intermediates. A relevant method involves the Sandmeyer reaction for halogenation:

- Starting from 2-amino-5-iodobenzoate derivatives, diazotization is performed using sodium nitrite in acidic conditions at low temperatures (0–5 °C).

- Subsequent reaction with cuprous chloride in hydrochloric acid introduces the chloro substituent at position 2.

- Organic solvent extraction (e.g., methylene dichloride) and distillation yield 2-chloro-5-iodobenzoate intermediates with high yields (~92%).

- Hydrolysis under alkaline conditions followed by acidification affords the chloro-5-iodobenzoic acid.

This method, although focused on an iodo intermediate, establishes the halogenation and acidification steps critical for preparing chloro-substituted benzoic acids.

Introduction of Pyridin-2-yl Group

The coupling of the pyridin-2-yl moiety to the benzoic acid framework can be achieved via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, although specific details for this compound are less documented in the provided sources. However, related literature on pyridine analog synthesis suggests:

Alternative Reduction and Functional Group Manipulation

Reduction of nitro to amino groups on chloro-substituted acetophenones can be performed using environmentally friendly iron-mediated reduction, which avoids precious metal catalysts and toxic ligands. This approach yields high purity intermediates suitable for further functionalization.

Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization of 2-amino-5-iodobenzoate | Sodium nitrite, HCl | 0–5 | 1–2 h | - | Low temperature to control diazonium salt formation |

| Sandmeyer chlorination | Cuprous chloride, HCl | 25–50 | 5–8 h | 92 | Produces 2-chloro-5-iodobenzoate |

| Hydrolysis and acidification | NaOH, ethanol, acidification to pH 1–2 | 70–80 (reaction), <30 (cooling) | 2–4 h | - | Converts ester to acid |

| Iron-mediated reduction | Iron powder, ammonium chloride | Room temp | 1.5 h | 86–93 | Alternative to Pd-catalyzed hydrogenation |

| Cross-coupling (general) | Pd-catalyst, pyridin-2-yl boronic acid (inferred) | Variable | Variable | Variable | For pyridin-2-yl group introduction |

Chemical Reactions Analysis

2-Chloro-5-(pyridin-2-yl)benzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of various products.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- 2-Chloro-5-(pyridin-2-yl)benzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its chlorinated aromatic structure allows for electrophilic substitution reactions, making it useful in creating derivatives with enhanced biological activity or novel properties.

Derivatives and Functionalization

- The compound can be modified to yield various derivatives that maintain its core structure while introducing different functional groups. This adaptability is essential for developing compounds with specific pharmacological properties or improved efficacy .

Biological Research

Pharmacological Studies

- The compound has been investigated for its interactions with biological targets, particularly in the context of drug development. Its pyridine ring enhances binding affinity with proteins and enzymes, which is critical for designing inhibitors or modulators of biological pathways .

Antifibrotic Activity

- Recent studies highlight its potential in treating fibrotic diseases. For instance, related compounds have shown effectiveness in inhibiting collagen synthesis, which is pivotal in conditions such as liver fibrosis and keloids . This suggests that this compound could be a lead compound for developing antifibrotic agents.

Industrial Applications

Production of Specialty Chemicals

- In the industrial sector, this compound is utilized in the manufacturing of various specialty chemicals. Its role as an intermediate facilitates the production of insecticides and other agrochemicals, showcasing its versatility beyond pharmaceutical applications .

Material Science

- The unique properties of this compound make it suitable for applications in material science, particularly in creating polymers or coatings that require specific chemical stability and reactivity.

Case Study 1: Antifibrotic Properties

In a study evaluating the antifibrotic effects of derivatives similar to this compound, compounds demonstrated significant inhibition of collagen expression in vitro. This was assessed through hydroxyproline assays and ELISA detection methods, indicating potential therapeutic applications for fibrotic diseases .

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel pyrimidine derivatives from this compound has shown promising biological activities against various cancer cell lines. The derivatives exhibited IC50 values suggesting effective cytotoxicity, paving the way for further development into anticancer drugs .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves the compound binding to target molecules and altering their function. This can lead to changes in biological pathways and processes, making it useful in research and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Solubility

- 2-Chloro-5-(5-cyano-2-fluorophenyl)benzoic acid (CAS 1261991-77-8): The electron-withdrawing cyano and fluorine groups enhance acidity (lower pKa) compared to unsubstituted benzoic acid. This compound’s solubility in polar solvents is likely reduced due to hydrophobic aryl substituents .

- 2-Chloro-5-(morpholine-4-sulfonyl)benzoic acid (CAS 109029-96-1):

- 2-Chloro-5-[[[(3-methylphenoxy)acetyl]amino]thioxomethyl]amino]benzoic acid (CAS 532421-07-1): The thioamide and phenoxy groups increase molecular weight (378.83 g/mol) and may reduce solubility in water, favoring organic solvents .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Critical Analysis of Evidence

- Contradictions and Gaps: While multiple analogues highlight substituent effects on solubility and acidity, direct data on the target compound’s biological activity or crystallographic parameters are absent.

- Strengths :

- , and 19 provide consistent trends in substituent-driven property modulation, supporting reliable comparisons.

Biological Activity

2-Chloro-5-(pyridin-2-yl)benzoic acid is an intriguing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 233.65 g/mol. The compound features a chlorine atom at the 2-position and a pyridine ring at the 5-position of the benzoic acid structure, influencing its electronic properties and reactivity.

The biological activity of this compound primarily stems from its interactions with various biological targets, particularly enzymes involved in oxidative stress responses. The presence of the pyridine ring enhances its ability to bind with proteins and enzymes, suggesting potential applications in medicinal chemistry.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit peroxidases, which are crucial for reducing reactive oxygen species (ROS) within cells. This inhibition can lead to altered cellular redox balance, impacting various biochemical pathways and potentially contributing to anticancer effects.

- Antioxidant Activity: By modulating oxidative stress, this compound may exhibit protective effects against cellular damage, which is significant in cancer biology where oxidative stress plays a pivotal role .

Anticancer Properties

Research indicates that this compound possesses notable anticancer activities. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 4.98 - 14.65 | |

| HepG2 (Liver Cancer) | 2.43 - 7.84 |

These findings suggest that the compound may selectively inhibit cancer cell proliferation while exhibiting lower toxicity to non-cancerous cells.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their growth:

Case Studies and Research Findings

- Inhibition of Peroxidases: A study highlighted that this compound effectively inhibited peroxidase activity, leading to reduced ROS levels in treated cells.

- Antitumor Activity: Another investigation demonstrated that the compound exhibited significant antiproliferative effects on breast cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction .

- Molecular Docking Studies: In silico studies have suggested that the compound binds effectively to key proteins involved in cancer progression, indicating potential for development as a targeted therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-(pyridin-2-yl)benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, between halogenated benzoic acid derivatives and pyridinyl boronic acids. Key steps include:

- Suzuki coupling : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O) at 80–100°C .

- Post-functionalization : Introduce the chloro substituent via electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide (NCS) under controlled pH to avoid over-halogenation .

Yield improvements (70–85%) are achieved by purifying intermediates (e.g., methyl esters) before hydrolysis to the final carboxylic acid .

Q. How can the molecular structure of this compound be validated experimentally?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides bond-length precision of ±0.005 Å .

- Spectroscopic techniques : Confirm aromatic protons via ¹H NMR (δ 7.5–8.5 ppm) and carbonyl groups via FTIR (1690–1710 cm⁻¹). Mass spectrometry (ESI-MS) validates the molecular ion peak at m/z 263.0 [M+H]⁺ .

Q. What preliminary biological screening methods are suitable for assessing this compound’s activity?

- In vitro assays : Test binding affinity against target proteins (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR). Micromolar-range IC₅₀ values suggest moderate potency .

- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, noting dose-dependent inhibition at 10–50 μM .

Q. How does the compound’s stability vary under different storage conditions?

- Solid state : Stable at –20°C in amber vials (degradation <5% over 12 months).

- Solution phase : Degrades in aqueous buffers (pH >7) due to ester hydrolysis; use DMSO stock solutions (10 mM) with desiccants to prevent moisture absorption .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts in the synthesis of analogues?

- Byproduct analysis : Identify side products (e.g., dihalogenated species) via LC-MS. Adjust stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to boronic acid) and use slow reagent addition to minimize undesired coupling .

- Continuous flow reactors : Enhance reproducibility by maintaining precise temperature control (±2°C) and residence times (30–60 min) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Assay variability : Normalize data using positive controls (e.g., staurosporine for kinase inhibition). Validate conflicting results with orthogonal assays (e.g., thermal shift vs. enzymatic activity) .

- Structural analogs : Compare substituent effects; e.g., replacing Cl with CF₃ (as in 2-Chloro-5-(trifluoromethyl)benzoic acid) may alter hydrophobic interactions, explaining potency differences .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina with high-resolution protein structures (PDB ID: e.g., 2HYY). Focus on π-π stacking between the pyridinyl ring and aromatic residues (e.g., Phe80 in kinases) .

- MD simulations : Simulate binding stability (50 ns trajectories) to assess hydrogen bonding with carboxylate groups and solvation effects .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

- SAR studies : Introduce electron-withdrawing groups (e.g., –SO₂NH₂) to enhance metabolic stability. LogP values >2.5 correlate with improved membrane permeability but may reduce solubility .

- Prodrug strategies : Esterify the carboxylic acid to improve oral bioavailability, with hydrolysis in vivo regenerating the active form .

Q. What methods stabilize reactive intermediates during derivatization?

- Protecting groups : Temporarily block the carboxylic acid with methyl esters (cleaved via NaOH/MeOH) during halogenation or sulfonamide formation .

- Low-temperature techniques : Perform lithiation at –78°C (using LDA or n-BuLi) to control regioselectivity in subsequent electrophilic quenching .

Q. How can regioselectivity challenges in electrophilic substitutions be addressed?

- Directing groups : Use the pyridinyl nitrogen to orient electrophiles to the para position relative to the carboxylic acid. DFT calculations (B3LYP/6-31G*) predict charge distribution to guide synthetic planning .

- Microwave-assisted synthesis : Accelerate reactions (10–30 min) to favor kinetic over thermodynamic products .

Q. What pharmacological models are appropriate for in vivo testing?

- Rodent models : Assess anti-inflammatory activity in carrageenan-induced paw edema (dose: 10–50 mg/kg, oral). Monitor plasma levels via HPLC to correlate exposure with efficacy .

- Toxicity profiling : Conduct acute toxicity studies (OECD 423) to determine LD₅₀ and organ-specific effects (e.g., liver enzymes ALT/AST) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.